molecular formula C23H19ClN2O6S B14969830 methyl 2-({[6-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

methyl 2-({[6-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

Cat. No.: B14969830
M. Wt: 486.9 g/mol
InChI Key: BXZNXKWWJUYTBZ-UHFFFAOYSA-N
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Description

METHYL 2-[4-(BENZENESULFONYL)-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is a complex organic compound that features a benzoxazine ring, a benzenesulfonyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(BENZENESULFONYL)-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the benzoxazine ring through a cyclization reaction, followed by the introduction of the benzenesulfonyl group via sulfonylation. The final step involves esterification to introduce the methyl ester group. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate each step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(BENZENESULFONYL)-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

METHYL 2-[4-(BENZENESULFONYL)-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[4-(BENZENESULFONYL)-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[4-(BENZENESULFONYL)-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is unique due to its combination of a benzoxazine ring, a benzenesulfonyl group, and a methyl ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C23H19ClN2O6S

Molecular Weight

486.9 g/mol

IUPAC Name

methyl 2-[[4-(benzenesulfonyl)-6-chloro-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C23H19ClN2O6S/c1-31-23(28)17-9-5-6-10-18(17)25-22(27)21-14-26(19-13-15(24)11-12-20(19)32-21)33(29,30)16-7-3-2-4-8-16/h2-13,21H,14H2,1H3,(H,25,27)

InChI Key

BXZNXKWWJUYTBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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